Nickel(2+) neononanoate

Descripción

Direct Synthesis Approaches

Direct synthesis represents the most straightforward pathway to obtaining nickel(II) carboxylates. These methods typically involve the reaction of a nickel source directly with the corresponding carboxylic acid or its precursor.

One common approach is the reaction of a simple nickel salt, such as nickel sulfate (B86663) or nickel chloride, with the desired carboxylic acid, like neononanoic acid, in an aqueous solution under controlled temperature and pH. smolecule.com A similar method involves reacting powdered nickel metal with a carboxylic acid. For instance, nickel(II) octoate, an analogue of nickel neononanoate, is synthesized by heating powdered nickel with 2-ethylhexanoic acid in the presence of a catalyst and mineral spirits, while sparging with air. atamanchemicals.com The reaction mixture is maintained at 90–95°C for an extended period, followed by vacuum distillation to remove water. atamanchemicals.com

Electrochemical synthesis offers a highly efficient and clean, one-step route. asianpubs.orgresearchgate.net This technique involves the direct anodic dissolution of a nickel metal anode in a solution containing the carboxylic acid (e.g., RCOOH) in a solvent like acetonitrile (B52724). asianpubs.orgresearchgate.net This process can produce unique polymeric nickel(II) carboxylate complexes, {Ni(OOCR)2}n, with high current efficiency, purity, and yield. asianpubs.orgresearchgate.net

More advanced direct methods include nickel-catalyzed carboxylation. For example, α,β-unsaturated carboxylates can be synthesized in a one-pot reaction from the nickel-catalyzed direct carboxylation of alkenes using carbon dioxide (CO2) as an abundant C1 building block. hte-company.com Another innovative route involves the direct addition of CO2 to a nickel(0)-carbonyl species, which selectively generates a nickel(II) carboxylate with the expulsion of carbon monoxide (CO). acs.org

| Method | Nickel Precursor | Carboxylic Acid/Reagent | Key Conditions | Product Type | Reference(s) |

| Salt Metathesis | Nickel Sulfate/Chloride | Neononanoic Acid | Aqueous solution, controlled pH/temp | Nickel(2+) neononanoate | smolecule.com |

| Direct Metal Reaction | Powdered Nickel | 2-Ethylhexanoic Acid | 90-95°C, air sparging, catalyst | Nickel(II) octoate | atamanchemicals.com |

| Electrochemical | Nickel Metal (Anode) | General Carboxylic Acid (RCOOH) | Acetonitrile, supporting electrolyte | Polymeric Nickel(II) carboxylate | asianpubs.orgresearchgate.net |

| Catalytic Carboxylation | Nickel Catalyst | Olefin + CO2 | Presence of a base | α,β-unsaturated carboxylate | hte-company.com |

Ligand Exchange and Precipitation Techniques

Ligand exchange and precipitation methods provide alternative synthetic pathways, often used to achieve specific structural or purity requirements.

Precipitation is a frequently employed technique. A common two-step process involves first precipitating nickel hydroxide (B78521) (Ni(OH)₂) from a solution of a nickel salt by adding a base like sodium hydroxide. smolecule.com The isolated nickel hydroxide is then reacted with the carboxylic acid (e.g., neononanoic acid) to form the final this compound salt. smolecule.com The precipitation of nickel hydroxide itself can be controlled to produce different polymorphs (α-Ni(OH)₂ or β-Ni(OH)₂) by adjusting parameters like temperature and the precipitating agent, which can influence the reactivity in the subsequent step. ias.ac.inacs.orgroyalsocietypublishing.org

Anion exchange, a form of ligand exchange, can be used to synthesize layered nickel(II) hydroxy salts. In this method, a parent compound like layered nickel(II) hydroxyacetate is treated with a solution containing the sodium salt of a different anion. scispace.com This process allows the acetate (B1210297) anions in the interlayer spaces of the nickel hydroxide structure to be exchanged for other carboxylates or different anions. scispace.com

Ligand exchange can also refer to the modification of an existing nickel carboxylate complex. For example, reacting a polymeric nickel(II) carboxylate, {Ni(OOCR)2}n, with neutral ligands (L) such as 2,2'-bipyridyl or 1,10-phenanthroline (B135089) results in the formation of coordination complexes of the type {Ni(OOCR)2·L}n. asianpubs.orgresearchgate.net While this modifies the final product rather than synthesizing the carboxylate moiety itself, it is a key strategy for tuning the properties of the final material. In some cases, the coordination mode of the carboxylate ligand can be altered; for instance, a bidentate carboxylate ligand can become monodentate upon recrystallization from a wet solvent, which allows a water molecule to coordinate to the nickel center. acs.org

| Method | Starting Material | Reagents | Mechanism | Product | Reference(s) |

| Precipitation | Nickel Salt (e.g., NiCl₂) | 1. NaOH2. Neononanoic Acid | Precipitation of Ni(OH)₂ intermediate, then reaction with acid | This compound | smolecule.com |

| Anionic Exchange | Layered Nickel Hydroxyacetate | Sodium Salt of new anion | Exchange of acetate for the new anion in the layered structure | Layered Nickel Hydroxy-carboxylate | scispace.com |

| Ligand Addition | Polymeric Nickel(II) Carboxylate | Neutral Ligand (e.g., bipyridine) | Coordination of the new ligand to the nickel center | Nickel(II) Carboxylate-Ligand Complex | asianpubs.orgresearchgate.net |

Green Chemistry Principles in Nickel(II) Carboxylate Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of nickel(II) carboxylates.

Electrochemical methods are inherently green. The direct anodic dissolution of nickel to form carboxylates avoids the need for pre-synthesized nickel salts and often proceeds with high atom economy and energy efficiency in a single step. asianpubs.orgresearchgate.net Similarly, preparative electrolysis can be used to produce Ni(0) precatalysts from Ni(II) salts, avoiding the use of pyrophoric and less atom-economical reductants like aluminum hydrides. nih.gov

Solvent choice is a key aspect of green synthesis. The use of water as a solvent, where possible, is highly desirable. wiley.com Research has demonstrated the successful synthesis of water-soluble mixed-ligand nickel(II) complexes in aqueous media. wiley.com Furthermore, solvent-free synthetic routes, such as mechanochemical processes (grinding solid reactants together), have been developed for some nickel(II) amidine-carboxylate complexes, completely eliminating the need for solvents. rsc.org

The use of less hazardous reagents is another green principle. For example, in nickel-catalyzed ketone synthesis from carboxylic acids, the use of an inexpensive and environmentally friendly Hantzsch ester as a photoreductant has been developed as an alternative to more expensive and toxic iridium-based photocatalysts. nih.govresearchgate.net Additionally, utilizing CO2 as a C1 building block for carboxylation reactions represents a green approach by consuming a greenhouse gas to create value-added products. hte-company.com

Control of Reaction Parameters for Yield and Purity Optimization

Optimizing reaction parameters is crucial for maximizing the yield and ensuring the high purity of this compound and its analogues. The specific parameters depend heavily on the chosen synthetic method.

Temperature and Time: In direct reactions, temperature control is vital. For the synthesis of nickel octoate from powdered nickel, the reaction is maintained at a specific temperature range (90–95°C) for 16 hours to ensure complete reaction. atamanchemicals.com In other systems, such as the nickel-catalyzed oligomerization of isocyanides, the temperature must be carefully controlled to not exceed 28°C to achieve high yields. acs.orgacs.org

Atmosphere and Purity of Reagents: Many nickel-catalyzed reactions are sensitive to air and moisture. Conducting syntheses under an inert atmosphere, such as nitrogen, is often necessary to prevent side reactions and deactivation of the catalyst, thereby improving yield and purity. acs.orgacs.org The purity of the starting materials and reagents is also critical for achieving high-efficiency catalysis. acs.orgacs.org

Ligand and Solvent Effects: The choice of ligands and solvents can dramatically influence the outcome of a reaction. In catalytic systems, screening different ligands is a common optimization strategy to find the one that gives the highest yield. nih.gov For instance, in a nickel-mediated cross-coupling, 1,10-phenanthroline was identified as the optimal ligand, significantly boosting the isolated yield. nih.gov The solvent can also play a decisive role; changing the solvent from N,N-dimethylacetamide (DMAc) to others was found to drastically decrease the yield in the same reaction. nih.gov In some cases, the solvent can even participate in the reaction, as seen when 2-methoxy-ethanol was found to reduce Ni(II) cations to metallic nickel (Ni(0)). researchgate.net

Structure

3D Structure of Parent

Propiedades

Número CAS |

93920-10-6 |

|---|---|

Fórmula molecular |

C18H34NiO4 |

Peso molecular |

373.2 g/mol |

Nombre IUPAC |

6,6-dimethylheptanoate;nickel(2+) |

InChI |

InChI=1S/2C9H18O2.Ni/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |

Clave InChI |

KTILMTJXFBTZPK-UHFFFAOYSA-L |

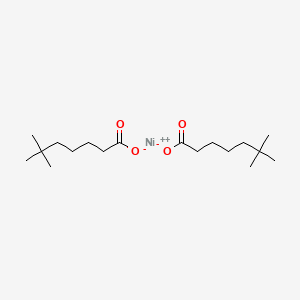

SMILES canónico |

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ni+2] |

Origen del producto |

United States |

Synthesis and Structural Characterization

Common Synthetic Routes to this compound

This compound is typically synthesized through a salt metathesis reaction or by direct reaction of a nickel precursor with the carboxylic acid. Common methods include:

Reaction with a Nickel Salt: A common route involves reacting a water-soluble nickel(II) salt, such as nickel(II) chloride or nickel(II) sulfate (B86663), with the sodium or potassium salt of neononanoic acid in an aqueous or alcoholic solution. The resulting nickel carboxylate, being less soluble, can then be precipitated and isolated.

Direct Reaction with Nickel Hydroxide (B78521): Nickel(II) hydroxide can be precipitated first from a nickel salt solution and then reacted directly with neononanoic acid to form the nickel neononanoate salt and water.

Electrochemical Synthesis: A highly efficient and clean method for preparing nickel carboxylates involves the direct anodic dissolution of a sacrificial nickel metal anode in a solution of the carboxylic acid (RCOOH) in a non-aqueous solvent like acetonitrile (B52724). asianpubs.orgresearchgate.netcdnsciencepub.com This technique produces high-purity products and avoids the generation of salt byproducts. asianpubs.orgresearchgate.net

Thermal Decomposition of Organometallics: Another method involves the thermal decomposition of an organometallic nickel compound in the presence of a stoichiometric excess of the carboxylic acid. google.com The heat causes the organometallic precursor to decompose, and the liberated nickel cations react in situ with the carboxylate anions. google.com

Crystal Structure and Coordination Geometry

In the solid state, nickel(II) carboxylates often form coordination polymers where the carboxylate groups act as bridging ligands between nickel centers. asianpubs.org The nickel(II) ion typically adopts a six-coordinate, distorted octahedral geometry. acs.orgscielo.bracs.org These coordination spheres are often completed by water molecules or other co-ligands if present during synthesis. scielo.bracs.org The neononanoate ligands, with their bulky, branched alkyl chains, likely influence the packing of these polymeric structures, leading to a less crystalline and more amorphous solid compared to analogues with shorter, linear chains. This is consistent with its typical description as a waxy solid or a highly viscous solution in hydrocarbons.

In solution, especially in non-coordinating hydrocarbon solvents, metal carboxylates are known to form aggregates or reversed micelles, and this compound is expected to exhibit similar behavior. researchgate.net

Advanced Characterization Techniques for Elucidating the Structure and Bonding of Nickel 2+ Neononanoate Complexes

Spectroscopic Analysis for Ligand-Metal Interactions and Coordination Environment

Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of nickel(2+) neononanoate complexes, revealing details about the coordination sphere of the nickel(II) ion and the dynamics of the neononanoate ligands.

Infrared and Raman Spectroscopic Investigations of Carboxylate Coordination Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the coordination mode of the carboxylate group in metal complexes. researchgate.netepa.gov The frequencies of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate moiety are particularly sensitive to its binding fashion. The separation between these two bands (Δν = νₐₛ - νₛ) is a key diagnostic parameter. researchgate.net

In metal carboxylates, four primary coordination modes can be distinguished:

Ionic: Characterized by a large Δν value, similar to that of the corresponding sodium salt.

Monodentate: The carboxylate coordinates through a single oxygen atom. This results in a larger Δν compared to the ionic form due to the localization of the double bond character on the non-coordinating oxygen.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring. This leads to a significant decrease in the Δν value.

Bidentate Bridging: The carboxylate group bridges two different metal centers. The Δν value for this mode is typically intermediate between the ionic and chelating forms. researchgate.net

For nickel(II) complexes with branched-chain carboxylates like those from Versatic™ 10 acid (a close structural analog to neononanoic acid), studies have shown that the coordination environment is dependent on concentration. researchgate.net At lower concentrations, nickel(II) predominantly forms complexes with bidentate carboxylate ligands. researchgate.net However, at higher concentrations, evidence suggests the co-existence of both monodentate and bidentate coordination modes. researchgate.net Raman spectroscopy serves as a complementary technique, particularly useful for identifying vibrations of the carbon backbone of the ligand. researchgate.netepa.gov

Table 1: Correlation of Carboxylate Coordination Mode with IR Stretching Frequencies

| Coordination Mode | Asymmetric Stretch (νₐₛ(COO⁻)) | Symmetric Stretch (νₛ(COO⁻)) | Separation (Δν = νₐₛ - νₛ) |

|---|---|---|---|

| Ionic | ~1560-1620 cm⁻¹ | ~1410-1440 cm⁻¹ | ~150-210 cm⁻¹ |

| Monodentate | ~1600-1650 cm⁻¹ | ~1380-1420 cm⁻¹ | > 200 cm⁻¹ |

| Bidentate Bridging | ~1550-1610 cm⁻¹ | ~1415-1440 cm⁻¹ | ~130-190 cm⁻¹ |

| Bidentate Chelating | ~1500-1560 cm⁻¹ | ~1400-1480 cm⁻¹ | < 120 cm⁻¹ |

Note: The values presented are typical ranges for metal carboxylates and can vary based on the specific metal, ligand, and physical state. researchgate.netacs.org

Electronic Absorption (UV-Vis) Spectroscopy for d-Orbital Splitting and Electronic Structure Analysis

Electronic absorption (UV-Vis) spectroscopy provides valuable information about the d-orbital splitting and electronic structure of the nickel(II) center. Nickel(II) is a d⁸ ion, and its complexes are typically paramagnetic with octahedral, tetrahedral, or square planar geometries. libretexts.orgwikipedia.org In an octahedral ligand field, as would be expected for [Ni(neononanoate)₂(H₂O)₂] or similar solvated species, the d-orbitals split into two energy levels: a lower energy t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher energy e₉ set (dₓ²₋ᵧ², d₂²).

The UV-Vis spectrum of an octahedral Ni(II) complex is generally characterized by three spin-allowed, low-intensity absorption bands corresponding to transitions from the ³A₂g ground state to excited triplet states. docbrown.inforesearchgate.net The green color of many hydrated nickel(II) salts is due to absorption in the red and blue regions of the visible spectrum. docbrown.info The energies of these transitions are used to calculate the ligand field splitting parameter (10Dq) and the Racah parameter (B), which provide insight into the metal-ligand bond strength and the degree of covalent character. For nickel(II) carboxylate complexes, the ligand field strength is relatively weak, placing carboxylates in the spectrochemical series as weak-field ligands. nih.govacs.org

Table 2: Typical Electronic Transitions for an Octahedral Nickel(II) Complex

| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Region |

|---|---|---|---|

| ³A₂g → ³T₂g | ~8,000 - 10,000 | ~1000 - 1250 | Near-IR |

| ³A₂g → ³T₁g(F) | ~13,500 - 16,000 | ~625 - 740 | Visible (Red) |

| ³A₂g → ³T₁g(P) | ~24,000 - 27,000 | ~370 - 420 | Visible (Violet) |

Note: These values are representative for Ni(II) in an octahedral oxygen-donor environment and can shift based on the specific ligands and solvent. docbrown.infocetjournal.itua.es

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes of Ligand Dynamics (if diamagnetic or specific paramagnetic effects are studied)

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to this compound is complicated by the paramagnetic nature of the high-spin d⁸ Ni(II) center. tandfonline.comjournals.co.za Paramagnetism leads to significant line broadening and large chemical shift ranges (isotropic shifts), often rendering standard ¹H and ¹³C NMR spectra uninformative for detailed structural elucidation. nih.govchemijournal.com

However, specialized paramagnetic NMR techniques can offer unique insights. The isotropic shift, which is the difference between the observed chemical shift in the paramagnetic complex and a corresponding diamagnetic analog, is composed of two contributions: the contact shift and the pseudocontact (or dipolar) shift. journals.co.zaacs.org

Contact Shift: Arises from the delocalization of unpaired electron spin density from the metal ion to the ligand's nuclei via the bonding framework.

Pseudocontact Shift: Results from the through-space dipolar interaction between the magnetic moment of the electron and the nuclear magnetic moment, dependent on the magnetic anisotropy of the complex.

While challenging, the analysis of these shifts and the nuclear relaxation times (T₁) can provide information on the distribution of electron spin density across the neononanoate ligand and on the dynamics of ligand motion in solution. acs.orgacs.org To date, no specific NMR studies on this compound have been reported in the literature.

Diffraction-Based Structural Determinations (e.g., Single-Crystal X-ray Diffraction of Isolable Complexes)

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline material. uhu-ciqso.es This technique can provide unambiguous information on coordination geometry, bond lengths, bond angles, and the nature of intermolecular interactions. uhu-ciqso.es Although no publicly available crystal structure for this compound exists, analysis of related nickel(II) carboxylate structures allows for a detailed prediction of its key structural features. asianpubs.orgacs.orgmdpi.com

Determination of Coordination Geometry and Bond Lengths

For a this compound complex, a six-coordinate, distorted octahedral geometry around the nickel(II) center is highly probable. wikipedia.orgmdpi.com In a hypothetical solid-state structure, such as a catena-polymer, the neononanoate ligands could act as bidentate bridging ligands, linking adjacent nickel centers. Additional ligands, such as water or other solvent molecules, would likely complete the coordination sphere. asianpubs.orgacs.org

SCXRD analysis would precisely measure all bond lengths and angles within the coordination sphere. The Ni-O bond lengths are expected to be in the range of 2.00 to 2.20 Å, which is typical for nickel(II) coordinated to carboxylate and water oxygen atoms. asianpubs.orgmdpi.com The coordination angles (O-Ni-O) would deviate from the ideal 90° and 180° of a perfect octahedron due to the steric constraints of the chelating or bridging carboxylate groups and the bulky nature of the neononanoate ligand.

Table 3: Plausible Crystallographic Data for a Hypothetical this compound Complex

| Parameter | Description | Expected Value |

|---|---|---|

| Coordination Geometry | Geometry around the Ni(II) ion | Distorted Octahedral |

| Ni-O (carboxylate) | Bond length between nickel and carboxylate oxygen | 2.00 - 2.15 Å |

| Ni-O (water) | Bond length between nickel and coordinated water | 2.05 - 2.20 Å |

| O-Ni-O (cis) | Bond angle between adjacent oxygen atoms | 85 - 95° |

| O-Ni-O (trans) | Bond angle between opposite oxygen atoms | 170 - 180° |

Note: These values are based on reported crystal structures of similar nickel(II) carboxylate complexes. asianpubs.orgacs.orgmdpi.com

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing invaluable information about the molecular weight and structure of compounds. For metal complexes like this compound, mass spectrometric methods are essential for confirming the identity, determining the molecular formula, and elucidating the structure through the analysis of fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly well-suited for the analysis of non-volatile and thermally labile compounds like metal carboxylates. duke.edumetwarebio.com

The primary ionization process in a mass spectrometer transforms the neutral this compound molecule into a charged species, known as the molecular ion (or parent ion). The mass of this ion provides the molecular weight of the compound. For this compound, the theoretical monoisotopic mass is 372.181051 g/mol . smolecule.com The high-resolution capabilities of modern mass spectrometers allow for the experimental determination of this mass with high accuracy, typically within a few parts per million (ppm), which helps in confirming the elemental composition. nih.gov

Following ionization, the molecular ion, which is often energetically unstable, can undergo fragmentation, breaking down into smaller charged particles (fragment ions) and neutral fragments. libretexts.org The collection of ions detected by the mass spectrometer produces a mass spectrum, which is a plot of ion intensity versus the m/z ratio. The fragmentation pattern is a unique fingerprint of the molecule and provides crucial clues about its structure and bonding. scienceready.com.au

In the case of this compound, which consists of a central nickel(II) ion coordinated to two neononanoate ligands, fragmentation is expected to occur at the metal-ligand coordination bonds and within the hydrocarbon chains of the neononanoate ligands.

Key Fragmentation Pathways:

Loss of a Neononanoate Ligand: A common fragmentation pathway for metal complexes is the cleavage of the metal-ligand bond. For the this compound molecular ion, this would result in the loss of a neutral neononanoate radical or anion, leading to the formation of a [Ni(C₉H₁₇O₂)]⁺ fragment.

Alkyl Chain Fragmentation: The neononanoate ligand itself can undergo fragmentation. This typically involves the loss of alkyl groups from the C9 chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur if the structure allows, although cleavage of the metal-ligand bond is often the most dominant fragmentation pathway for such complexes. libretexts.org

The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, identifying the peak corresponding to the [Ni(C₉H₁₇O₂)]⁺ fragment confirms the presence of the nickel-neononanoate core.

The table below summarizes the expected major ions and their theoretical mass-to-charge ratios for this compound in a typical mass spectrum.

| Ion Formula | Description | Theoretical m/z |

| [Ni(C₉H₁₇O₂)₂]⁺ | Molecular Ion (Parent Ion) | 372.18 |

| [Ni(C₉H₁₇O₂)]⁺ | Loss of one neononanoate ligand | 215.08 |

| [C₉H₁₇O₂]⁻ | Neononanoate Ligand Ion | 157.12 |

| [Ni]⁺ | Nickel Ion | 57.94 |

Note: The m/z values are based on the most abundant isotopes of the constituent elements (⁵⁸Ni, ¹²C, ¹H, ¹⁶O). The presence of other nickel isotopes (e.g., ⁶⁰Ni) will result in a characteristic isotopic pattern in the mass spectrum. nih.gov

Different mass spectrometric techniques offer unique advantages for the analysis of metal complexes. The choice of technique depends on the specific properties of the analyte and the information required.

| Technique | Ionization Principle | Typical Application for this compound | Research Findings |

| Electrospray Ionization (ESI-MS) | A soft ionization technique where a high voltage is applied to a liquid to create an aerosol. It is suitable for polar and large molecules. metwarebio.com | Ideal for analyzing solutions of this compound. It can detect the intact molecular ion and its fragments with high sensitivity. nih.gov | ESI-MS is widely used for studying metal-ligand complexes in solution. It can provide information on the stoichiometry and stability of the complex. The technique allows for the detection of singly or multiply charged ions, which can extend the mass range of the analyzer. nih.govmdpi.com |

| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | A soft ionization technique where the analyte is co-crystallized with a matrix. A laser strikes the matrix, causing desorption and ionization of the analyte. researchgate.net | Useful for analyzing solid samples of this compound, particularly for determining molecular weight with high accuracy. It is less prone to in-source fragmentation than other techniques. | MALDI-TOF (Time-of-Flight) MS is effective for the analysis of low molecular weight metal complexes. It can provide a quick and reliable verification of the complex's mass and can be an alternative when ESI is not effective. duke.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | This technique couples gas chromatography for separation with mass spectrometry for detection. It is suitable for volatile and thermally stable compounds. | Not ideal for the direct analysis of the intact this compound complex due to its low volatility. However, it can be used to analyze the organic ligand (neononanoic acid) after derivatization or decomposition of the complex. nih.gov | GC-MS is a powerful tool for metabolite profiling and has been used to identify organic acids that act as ligands for nickel in biological systems. nih.gov |

By combining these mass spectrometric techniques, researchers can obtain a comprehensive characterization of this compound, confirming its molecular weight and elucidating its structural features through detailed fragmentation analysis.

Coordination Chemistry of Nickel 2+ Neononanoate

Ligand Field Theory Applications to Ni(II) Neononanoate Complexes

Ligand Field Theory (LFT) is instrumental in explaining the electronic structure, bonding, and magnetic properties of transition metal complexes. For Nickel(II), a d⁸ ion, LFT predicts the splitting of the d-orbitals into different energy levels upon coordination with ligands. In an octahedral field, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. The energy difference between these sets is denoted as 10Dq or Δo. chemistryjournals.net

The UV-Vis absorption spectra of Ni(II) complexes with carboxylate-containing ligands show that the value of 10Dq can vary depending on the other coordinating groups present. acs.orgnih.gov For instance, in a series of Ni(II) complexes with tripodal amine ligands and a carboxylate group, the carboxylate was found to be a weaker field ligand compared to pyridyl or oxime groups. acs.orgnih.gov The weak d-d transitions for hexacoordinated Ni(II) complexes are typically observed in the visible and near-infrared regions of the spectrum. rsc.org

| Parameter | Description | Expected for Ni(II) Neononanoate | Supporting Evidence |

| Spin State | The total spin angular momentum of the electrons. | High-spin | Carboxylates are weak-field ligands. kyoto-u.ac.jp |

| Magnetic Properties | Response to a magnetic field. | Paramagnetic | High-spin d⁸ configuration with two unpaired electrons. chemistryjournals.net |

| Coordination Geometry | The spatial arrangement of ligands around the central metal ion. | Primarily octahedral | Common for Ni(II) with weak-field ligands. chemijournal.com |

| 10Dq (Δo) | Ligand field splitting energy. | Relatively small | Characteristic of weak-field carboxylate ligands. acs.orgnih.gov |

Influence of Neononanoate as a Monodentate, Bidentate, or Bridging Ligand

The carboxylate group of the neononanoate ligand is a versatile coordinating moiety, capable of binding to the Ni(II) center in several modes: monodentate, bidentate (chelating), and bridging. nih.gov The specific coordination mode adopted depends on various factors, including the steric and electronic properties of the ligand, the nature of other co-ligands, the solvent, and the reaction conditions.

Monodentate Coordination: In this mode, only one of the oxygen atoms of the carboxylate group binds to the nickel ion. This is often observed when the coordination sphere of the nickel is sterically crowded or when a competing ligand, such as a solvent molecule like water, is present. nih.gov For example, some Ni(II) carboxylate complexes exhibit monodentate coordination of the carboxylate, which is stabilized by a hydrogen-bonding interaction with a co-ligand like a water molecule. nih.gov

Bidentate (Chelating) Coordination: Here, both oxygen atoms of the carboxylate group coordinate to the same nickel ion, forming a stable four-membered chelate ring. This is a common coordination mode for carboxylates and is found in many mononuclear Ni(II) carboxylate complexes. nih.gov The bidentate coordination is generally favored as it leads to a more stable complex due to the chelate effect.

Bridging Coordination: The neononanoate ligand can also bridge two nickel centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dinuclear, oligomeric, or polymeric structures. researchgate.net This bridging capability is fundamental to the formation of extended structures in the solid state.

The coordination flexibility of the neononanoate ligand is a key factor in the structural diversity of its Ni(II) complexes.

| Coordination Mode | Description | Structural Implication |

| Monodentate | One oxygen atom binds to the Ni(II) ion. | Can lead to monomeric complexes, often with solvent coordination. |

| Bidentate (Chelating) | Both oxygen atoms bind to the same Ni(II) ion. | Forms stable mononuclear complexes. |

| Bridging | The carboxylate group links two Ni(II) ions. | Leads to the formation of dinuclear, oligomeric, or polymeric structures. |

Steric and Electronic Effects of the Branched Neononanoate Moiety on Coordination Preferences

The neononanoate ligand is derived from neononanoic acid, which is a branched-chain carboxylic acid. This branched alkyl group has significant steric and electronic effects that influence the coordination chemistry of Nickel(2+) neononanoate.

Steric Effects: The bulky, branched structure of the neononanoate ligand introduces considerable steric hindrance around the Ni(II) center. fiveable.me This steric bulk can:

Influence Coordination Number and Geometry: The steric demands of the ligand can limit the number of ligands that can fit around the metal ion, potentially favoring lower coordination numbers or distorted geometries. libretexts.org

Affect Reaction Rates: Steric hindrance can slow down substitution reactions by impeding the approach of incoming ligands. fiveable.me

Promote Monomeric Structures: The bulkiness of the ligand can prevent the close approach of multiple metal centers, thus favoring the formation of monomeric or low-oligomeric species over extended polymeric structures.

Enhance Solubility: The branched, hydrophobic alkyl chains increase the solubility of the complex in nonpolar organic solvents, which is a key property for its use in various industrial applications. smolecule.com

The interplay of these steric and electronic effects is crucial in determining the final structure and properties of this compound complexes.

Formation of Monomeric, Oligomeric, and Polymeric Nickel(II) Neononanoate Structures

The ability of the neononanoate ligand to adopt various coordination modes, particularly its bridging capability, allows for the formation of a range of structures from simple monomers to complex polymers.

Monomeric Structures: In the presence of strongly coordinating solvents or bulky co-ligands that can saturate the coordination sphere of the Ni(II) ion, monomeric complexes of this compound can be formed. mdpi.com In such cases, the neononanoate ligands may coordinate in a bidentate or monodentate fashion. nih.gov The steric bulk of the neononanoate itself can also favor the formation of monomeric species. smolecule.com

Oligomeric Structures: Under certain conditions, discrete polynuclear complexes, or oligomers, can be formed. These can include dinuclear, trinuclear, or even larger clusters. researchgate.netmdpi.com The formation of these structures is often driven by the bridging of neononanoate ligands between multiple Ni(II) centers. For instance, dinuclear nickel(II) complexes can be formed with carboxylate bridges. mdpi.com

Polymeric Structures: When neononanoate ligands act as bridging units linking multiple Ni(II) centers in a repeating fashion, one-, two-, or three-dimensional coordination polymers can be formed. mdpi.comresearchgate.netrsc.org The structure of these polymers can be influenced by the presence of other ligands and the reaction conditions. For example, direct electrochemical synthesis has been used to produce polymeric nickel(II) carboxylate complexes. researchgate.net The resulting polymeric structure can have a significant impact on the material's properties, such as its thermal stability and catalytic activity.

| Structural Type | Description | Key Factors for Formation |

| Monomeric | A single Ni(II) center coordinated by neononanoate and potentially other ligands. | Sterically demanding co-ligands, strongly coordinating solvents, inherent steric bulk of neononanoate. |

| Oligomeric | Discrete clusters containing a small, fixed number of Ni(II) ions. | Bridging coordination of neononanoate, specific reaction stoichiometry. |

| Polymeric | Extended network of Ni(II) ions linked by bridging neononanoate ligands. | Predominance of bridging coordination, absence of strongly coordinating terminal ligands. |

Solvation Effects on Nickel(II) Neononanoate Coordination and Reactivity

Solvation plays a critical role in the coordination chemistry of this compound, influencing both the structure of the resulting complexes and their reactivity. The choice of solvent can dictate the coordination mode of the neononanoate ligand and can also directly participate in the coordination sphere of the Ni(II) ion.

Influence on Coordination Equilibria: In solution, there is often an equilibrium between different coordination modes of the neononanoate ligand. A coordinating solvent, such as water or dimethylformamide (DMF), can compete with the carboxylate oxygen for a coordination site on the Ni(II) ion. nih.govunram.ac.id This can lead to the displacement of a bidentate neononanoate to a monodentate one, with a solvent molecule occupying the vacated coordination site. nih.gov

Formation of Solvated Complexes: In many cases, solvent molecules are incorporated into the final structure of the complex, acting as co-ligands. unram.ac.id For example, Ni(II) carboxylate complexes are often isolated as hydrates, with water molecules directly coordinated to the nickel center. unram.ac.id The nature of the solvent can also influence the crystallinity and thermal stability of the resulting complex. unram.ac.id

Modulation of Reactivity: The solvent can affect the reactivity of the complex by altering the lability of the ligands and the accessibility of the metal center. In non-coordinating solvents, the neononanoate ligand may be more strongly bound, while in coordinating solvents, the solvent molecules themselves can be displaced in a reaction. The increased solubility of this compound in nonpolar organic solvents, due to its branched alkyl chains, is a significant advantage for its use in homogeneous catalysis in such media. smolecule.com The stability of metal-ligand complexes can be enhanced in organic solvents compared to aqueous solutions. osti.gov

The choice of solvent is therefore a crucial parameter in the synthesis and application of this compound complexes, allowing for the tuning of their structure and reactivity.

Nickel(II) Neononanoate as a Precursor in Homogeneous Catalysis

As a soluble source of nickel(II) ions, nickel neononanoate can be readily used to generate catalytically active species in solution for a variety of organic transformations. These homogeneous systems benefit from well-defined active sites, which can lead to high selectivity and activity under mild reaction conditions.

Nickel-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds in modern organic synthesis. nih.gov Reactions like the Suzuki-Miyaura coupling (using organoboron reagents) and the Kumada-Tamao coupling (using Grignard reagents) are powerfully enabled by nickel catalysts, which offer a cost-effective and often more reactive alternative to palladium. nih.govsigmaaldrich.comnih.gov These reactions typically proceed through a catalytic cycle involving a Ni(0) active species, which undergoes oxidative addition with an organic halide, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to form the product and regenerate the Ni(0) catalyst. nih.gov

While various Ni(II) salts and Ni(0) complexes are commonly employed as precatalysts, the specific use of this compound as a direct precursor in widely practiced cross-coupling reactions like the Suzuki or Kumada couplings is not extensively documented in peer-reviewed literature. The generation of the active Ni(0) species from Ni(II) precursors is a critical step, often achieved in situ through reduction by the organometallic reagent, an added reductant, or specific ligands. nih.gov Although nickel carboxylates are generally applicable, research literature more frequently cites the use of precursors like nickel(II) chloride, nickel(II) acetylacetonate, or bis(1,5-cyclooctadiene)nickel(0). nih.govmatthey.com

Carbonylation reactions, which introduce a carbon monoxide (CO) group into an organic substrate, and hydrocarboxylation, which involves the addition of both a hydrogen atom and a carboxylic acid group, are vital industrial processes for synthesizing carboxylic acids and their derivatives. Nickel catalysts are historically significant in this area. For instance, nickel carbonyl (Ni(CO)₄) was famously used in the Reppe process for the hydrocarboxylation of acetylene (B1199291) to produce acrylic acid.

Modern nickel-catalyzed hydrocarboxylation often utilizes CO₂ as the C1 source, representing a more sustainable approach. researchgate.net These reactions can convert alkenes and alkynes into valuable carboxylic acids. While various nickel complexes with specific phosphorus- or nitrogen-based ligands have been developed for these transformations, scientific literature does not prominently feature this compound as a specific precursor for these applications. The research focus has largely been on other nickel sources, such as nickel acetate (B1210297), in combination with specialized ligands to control reactivity and selectivity. researchgate.net

Nickel catalysts are crucial in the petrochemical industry for the oligomerization and polymerization of olefins like ethylene, propylene, and butadiene. sigmaaldrich.com The properties of the resulting polymers are highly dependent on the catalyst system used. Nickel carboxylates, including nickel neodecanoate, are employed as precursors in these catalyst systems.

A patent for a high-cis polybutadiene (B167195) catalyst system lists nickel neodecanoate as a suitable nickel-containing compound, alongside nickel naphthenate and nickel octanoate. google.com This highlights its industrial relevance as a soluble nickel source for Ziegler-Natta type polymerizations. The catalyst system comprises several components that work in synergy to achieve the desired polymer microstructure.

Table 1: Components of a Nickel-Based Catalyst System for Butadiene Polymerization

| Component Category | Example Compound/Agent | Function | Reference |

|---|---|---|---|

| Transition Metal Compound | Nickel Neodecanoate | Main catalyst precursor providing the active metal center. | google.com |

| Alkylating Agent | Triethylaluminum (B1256330) (Al(C₂H₅)₃) | Acts as a co-catalyst, alkylating the nickel center to generate the active species. | google.com |

| Fluorine-Containing Compound | Boron Trifluoride Etherate (BF₃O(C₂H₅)₂) | Acts as a Lewis acid and activator. | google.com |

| Ligand | PNP Compound (containing two phosphorous atoms connected by a nitrogen-containing divalent organic group) | Modifies the electronic and steric properties of the nickel center to control polymer properties (e.g., cis-content). | google.com |

This table illustrates a representative Ziegler-Natta catalyst system where a nickel carboxylate like neononanoate can be used as the primary nickel source.

Design of Heterogeneous Catalysts from this compound Precursors

Heterogeneous catalysts, where the active species is on a solid support, are advantageous for industrial processes due to their ease of separation and recycling. This compound can serve as a precursor for creating such supported catalysts, particularly for generating highly dispersed nickel nanoparticles.

Nickel nanoparticles are effective catalysts for a wide range of reactions, including hydrogenations. The properties of the nanoparticles, such as size and dispersion, are critical to their catalytic performance. Nickel carboxylates, including neodecanoates, are used as precursors to generate these nanoparticles.

One significant application is in the formation of Ziegler-type hydrogenation catalysts. The reaction of nickel carboxylates, such as cobalt(neodecanoate)₂ or the closely related nickel(2-ethylhexanoate)₂, with an alkylaluminum co-catalyst like triethylaluminum (AlEt₃) leads to the formation of catalytically active metal nanoclusters. acs.orgnih.govosti.gov These species are considered heterogeneous and are highly active in hydrogenation reactions. acs.orgnih.gov

Table 2: Characteristics of Nickel Nanoclusters from Carboxylate Precursors

| Precursor System | Analytical Method | Finding | Particle Size | Reference |

|---|---|---|---|---|

| Ni(2-ethylhexanoate)₂ + AlEt₃ | Z-contrast STEM, XAFS | Formation of a broad distribution of metal cluster sizes. | Mean diameter of ~1 nm | acs.org |

| Co(neodecanoate)₂ + AlEt₃ | Z-contrast STEM, XAFS | Formation of metal nanoclusters. | Mean diameter of ~1 nm | acs.org |

This table summarizes findings from studies on Ziegler-type systems using nickel and cobalt carboxylate precursors, demonstrating their conversion into catalytically active nanoclusters.

This method provides a direct route from a soluble nickel carboxylate precursor to a heterogeneous nanoparticle catalyst. The resulting nanoclusters are the active species responsible for the catalytic activity observed in these industrial hydrogenation processes. acs.org

Immobilizing nickel species on a solid support is a common strategy to create robust heterogeneous catalysts. Supports like alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂) provide high surface areas, enhancing the dispersion of the active metal and improving thermal stability. sigmaaldrich.com

Nickel catalysts can be prepared on these supports using methods like impregnation or precipitation. A patent describes a process for preparing supported nickel catalysts by contacting a refractory metal oxide support with a nickel soap of a monocarboxylic acid in an inert hydrocarbon solvent. google.com This general procedure is directly applicable to this compound, allowing for its deposition onto a support material.

The choice of support material significantly influences the catalyst's performance:

Alumina (Al₂O₃): Often used for its mechanical strength and thermal stability. The interaction between nickel and alumina can influence the reducibility of the nickel oxide and the final particle size. In some cases, strong interactions can lead to the formation of nickel aluminate spinel (NiAl₂O₄), which is harder to reduce but can help maintain high dispersion. google.com.pg

Silica (SiO₂): Generally considered a more inert support compared to alumina. The interaction between nickel and silica is typically weaker, which can facilitate easier reduction of the nickel precursor to its active metallic state. However, this weaker interaction may also make the nickel particles more susceptible to sintering at high temperatures. sigmaaldrich.com

The preparation method, the choice of support, and subsequent treatments like calcination and reduction are all critical steps in designing a heterogeneous catalyst from a this compound precursor to achieve optimal activity, selectivity, and stability for a target reaction.

Mechanistic Investigations of this compound-Mediated Transformations

Nickel(2+) neodecanoate serves primarily as a stable, soluble, and convenient Ni(II) precatalyst. In many catalytic applications, it is reduced in situ to a lower oxidation state, typically Ni(0), which is the catalytically active species that enters the catalytic cycle. Mechanistic investigations, therefore, often focus on the behavior of the active nickel species derived from the neodecanoate precursor in fundamental steps such as oxidative addition, reductive elimination, and ligand exchange. The neodecanoate anions themselves are typically spectator ligands that are displaced during the formation of the active catalyst.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are cornerstone steps in numerous nickel-catalyzed cross-coupling reactions. The catalytic cycle generally begins with the oxidative addition of a substrate to a low-valent nickel center, increasing the metal's oxidation state, followed by transmetalation and subsequent reductive elimination to form the product and regenerate the low-valent nickel catalyst. researchgate.netlibretexts.org

Oxidative Addition: For a typical cross-coupling reaction, a Ni(0) complex, generated from the reduction of a precursor like Nickel(2+) neodecanoate, reacts with an organic halide (R-X). This step involves the cleavage of the R-X bond and the formation of new Ni-R and Ni-X bonds, formally oxidizing the nickel from Ni(0) to Ni(II). nih.gov Mechanistic studies have revealed that the pathway of oxidative addition can be complex, sometimes involving single-electron transfer (SET) mechanisms and the formation of paramagnetic Ni(I) and Ni(III) intermediates, especially when N-donor ligands are used. chemrxiv.orgmdpi.com The accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), Ni(IV)) is a hallmark of nickel chemistry, allowing for diverse reaction pathways compared to palladium. nih.govumich.edu For instance, in some systems, a bimetallic oxidative addition has been proposed where a Ni(II) complex bound to a Grignard reagent is the active species. nih.gov

Reductive Elimination: This is the product-forming step where two organic groups (R and R') coupled to the nickel center are eliminated to form a new C-C or C-heteroatom bond, with the nickel center being reduced, typically from Ni(II) to Ni(0) or Ni(III) to Ni(I). libretexts.orgrsc.org Reductive elimination from Ni(II) centers can be challenging due to the relatively weak oxidizing ability of Ni(II). rsc.org Several strategies can facilitate this step:

Ligand-Induced Elimination: Bulky or electron-deficient ligands can promote reductive elimination by destabilizing the starting nickel complex. acs.org

Oxidation-Induced Elimination: Oxidizing the nickel center, for example from Ni(II) to Ni(III) or Ni(IV), significantly accelerates reductive elimination. umich.eduacs.orgosti.gov This can be achieved with external oxidants or through photoredox or electrochemical methods. osti.govchemrxiv.org

Geometric Isomerization: For reductive elimination to occur from a square-planar Ni(II) complex, the two groups to be coupled must typically be in a cis orientation. libretexts.org

The interplay between different nickel oxidation states is crucial. While many reactions are described via a Ni(0)/Ni(II) cycle, pathways involving Ni(I)/Ni(III) are increasingly recognized as vital. nih.govescholarship.org For example, the oxidation of a Ni(II) intermediate can lead to a Ni(III) species that undergoes faster reductive elimination. umich.educhemrxiv.org

| Intermediate | Oxidation State Change | Key Influencing Factors | Finding |

| Oxidative Addition | Ni(0) → Ni(II) or Ni(I) → Ni(III) | Substrate reactivity, ligand properties, solvent | Can proceed via concerted, SN2, or radical (SET) mechanisms. nih.govdal.ca |

| Reductive Elimination | Ni(II) → Ni(0) or Ni(III) → Ni(I) | Ligand sterics/electronics, oxidation state, geometry | Often the rate-determining step; can be promoted by oxidation or ligand design. rsc.orgacs.org |

| Transmetalation | Ni(II) | Nature of transmetalating agent (e.g., organozinc, Grignard) | Higher-order zincates have been identified as active species in Negishi couplings. researchgate.net |

Ligand Dissociation and Association Kinetics

The kinetics of ligand dissociation are heavily influenced by the nature of the ligand and the nickel center's oxidation state. For example, in Ni/PPh₃-catalyzed aryl chloride homocoupling, the reaction is inhibited by excess phosphine (B1218219) ligand, showing an inverse second-order dependence. nih.gov This indicates that dissociation of two phosphine ligands is necessary to generate the active catalytic species.

Kinetic studies on various nickel systems have established several key principles:

Ligand Lability: The lability of ligands is critical. For instance, in a comparison between Ni(III) and Ni(IV) complexes, the 300-fold faster reductive elimination from the Ni(III) center was attributed to differences in ligand dissociation kinetics. umich.edu

Inhibition by Excess Ligand: High concentrations of ancillary ligands can saturate the metal's coordination sphere, inhibiting the reaction by preventing substrate binding. nih.gov

Stabilization of Intermediates: While labile enough to allow the reaction to proceed, ligands must also be capable of stabilizing the nickel intermediates. In some cross-coupling reactions, solvents or additives like acetonitrile (B52724) have been observed to have a beneficial effect, likely by stabilizing transient Ni(I) species through coordination. chemrxiv.org

The rate of ligand substitution can be quantified using techniques like stopped-flow spectrophotometry. Studies on the dissociation of isoquinoline (B145761) from a Ni(II) complex in THF, for instance, provide data on the activation parameters (enthalpy and entropy of activation), offering insight into the dissociative mechanism. cdnsciencepub.com

| Process | System Studied | Kinetic Observation | Mechanistic Implication |

| Ligand Dissociation | PPh₃/Ni-catalyzed homocoupling | Inverse second-order dependence on excess PPh₃. nih.gov | Dissociation of two ligands is required before the rate-limiting step. |

| Ligand Dissociation | Comparison of Ni(III) vs. Ni(IV) complexes | Ni(III) complex reacts up to 300x faster. umich.edu | Faster ligand dissociation from the Ni(III) center enables more rapid reductive elimination. |

| Ligand Association | Ni-catalyzed cross-coupling | Acetonitrile as solvent/additive improves yield. chemrxiv.org | Coordination of acetonitrile likely stabilizes catalytically active Ni(I) intermediates. |

Role of Ancillary Ligands in Modulating Catalytic Performance

Ancillary ligands, which remain coordinated to the metal center throughout the catalytic cycle, are not mere spectators. They play a decisive role in tuning the steric and electronic properties of the nickel catalyst, thereby controlling its activity, selectivity, and stability. incatt.nl While systems using Nickel(2+) neodecanoate can function as "ligandless" catalysts, particularly in forming Ziegler-type nanoclusters for hydrogenation, most cross-coupling reactions require the addition of ancillary ligands. iitkgp.ac.inacs.org

The choice of ligand is critical and often dictates the success of a transformation.

Phosphine Ligands: These are the most common ligands in nickel catalysis. Their properties are highly tunable.

Steric Bulk: Increasing the steric bulk of phosphine ligands (quantified by parameters like cone angle or percent buried volume) can promote reductive elimination and stabilize low-coordinate, highly reactive species. acs.orgincatt.nl

Electron-Donating Ability: Strong σ-donating ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), are effective for activating challenging electrophiles in Ni(0)/Ni(II) catalysis. incatt.nl

Bidentate Phosphines: Chelating diphosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can confer greater stability to the catalyst and influence selectivity. [(dppf)NiCl₂] is a well-known precatalyst for various cross-coupling reactions. nih.gov

N-Donor Ligands: Ligands such as bipyridines, terpyridines, and bisoxazolines are often employed in nickel-catalyzed reactions that proceed through radical pathways involving Ni(I) and Ni(III) intermediates. mdpi.comincatt.nl Many of these N-ligands are redox-active, meaning they can accept or donate electrons, which helps to stabilize the paramagnetic nickel species involved in single-electron transfer (SET) mechanisms. researchgate.netacs.org

Tailored Ligands: A significant trend in modern catalysis is the rational design of ligands for specific, challenging transformations. For example, the development of the sterically demanding, electron-poor bisphosphine ligand PAd-DalPhos led to a nickel catalyst with an unprecedentedly broad scope for C(sp²)-N cross-coupling reactions, enabling reactions at room temperature with previously incompatible substrates. dal.canih.gov

The ancillary ligand's role is multifaceted, influencing nearly every step of the catalytic cycle, from the initial reduction of the Ni(II) precatalyst to the final reductive elimination step.

| Ligand Type | Example(s) | Key Role/Effect | Typical Reaction Type |

| Monodentate Phosphines | PPh₃, Buchwald-type phosphines | Tune steric/electronic environment; promote reductive elimination. nih.govincatt.nl | Cross-coupling (Suzuki, Kumada, etc.). |

| Bidentate Phosphines | dppf, dppe, Xantphos | Enhance catalyst stability; control geometry. incatt.nlnih.gov | Cross-coupling, cycloadditions. |

| N-Donor Ligands | bipyridine (bpy), terpyridine (tpy) | Stabilize paramagnetic Ni(I)/Ni(III) states; redox-active. mdpi.comacs.org | Radical-mediated cross-coupling. |

| N-Heterocyclic Carbenes (NHCs) | IPr | Strong σ-donors; form robust catalysts. rsc.org | Grignard cross-coupling. |

| Tailored/Specialized Ligands | PAd-DalPhos, CyPAd-DalPhos | Overcome limitations of general ligands; enable challenging transformations at mild conditions. dal.canih.gov | C-N and C-O cross-coupling. |

Table of Compounds Mentioned

Nickel 2+ Neononanoate in Polymer Science and Materials Synthesis

Role as Polymerization Initiators and Co-Initiators

Nickel complexes are recognized for their catalytic activity in polymerization reactions. The unique electronic properties of nickel allow it to mediate the formation of polymers with specific characteristics. Nickel(2+) neononanoate, as a source of Ni(II) ions, is poised to play a role in initiating and co-initiating polymerization processes.

Nickel compounds are instrumental in initiating radical polymerization, a key process for producing a wide range of commodity plastics. Nickel-catalyzed radical processes often involve single-electron transfer (SET) mechanisms, where the nickel center changes its oxidation state to generate radical species that initiate polymerization.

The general catalytic cycle in nickel-mediated radical generation often begins with a low-valent nickel species, which can be formed in situ from a Ni(II) precursor like this compound. This species can then react with an alkyl halide or another suitable radical precursor. nih.govnih.gov The activation of these precursors generates an alkyl radical, which then initiates the polymerization by attacking a monomer unit. nih.gov The nickel species is oxidized in the process and can be subsequently reduced to continue the catalytic cycle.

Key mechanistic pathways in nickel-catalyzed radical generation include:

Stepwise Single Electron Transfer (SET): A nickel complex donates a single electron to an electrophile, leading to its dissociation and the formation of a radical.

Concerted Halogen Atom Transfer (XAT): In this pathway, electron transfer is coupled with halide dissociation in a concerted step. nih.gov

Oxidative Addition and Radical Ejection: An SN2-type oxidative addition of an electrophile to the nickel center can be followed by the ejection of a radical. nih.gov

The subsequent capture of the generated carbon-centered radical by a nickel(II) complex is a critical step that can lead to the formation of a high-valent nickel(III) species. nih.govresearchgate.net Reductive elimination from this intermediate then forms a new carbon-carbon bond, propagating the polymer chain or leading to cross-coupling products. nih.govresearchgate.net The interplay between ligand electronics, sterics, and orbital contributions is crucial in guiding the reaction pathway and the efficiency of the radical capture process. chemrxiv.org

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. wikipedia.org Nickel catalysts have demonstrated efficacy in several of these advanced polymerization methods.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for controlled radical polymerization that relies on a reversible equilibrium between active, propagating radicals and dormant species. mdpi.comcmu.edu This equilibrium is mediated by a transition metal catalyst, which cycles between a lower and a higher oxidation state. wikipedia.org While copper complexes are most common, various other transition metals, including nickel, have been employed. wikipedia.org A supported nickel bromide catalyst, for instance, has been shown to promote the controlled ATRP of methyl methacrylate. rsc.org The mechanism involves the nickel complex reversibly abstracting a halogen atom from a dormant polymer chain, generating a propagating radical and the oxidized nickel species.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: While less common for nickel catalysis, the principles of RAFT can be combined with metal catalysis. A novel methacrylate-containing nickel complex has been successfully polymerized via controlled RAFT polymerization, yielding side-chain nickel-containing polymers with narrow molecular weight distributions. researchgate.net This indicates the potential for using nickel complexes to create metallopolymers with specific properties through a controlled radical process.

Living Polymerization: Nickel(II) catalysts have been developed for the living polymerization of various monomers. For example, specific Ni(II) catalysts can promote the living polymerization of diazoacetates, yielding well-defined polymers with predictable molecular weights and low dispersity. nih.govresearchgate.net These systems can also be used to create block copolymers by sequential monomer addition, demonstrating the "living" nature of the polymer chain ends. nih.govresearchgate.net Furthermore, novel Ni(II) catalysts have been shown to initiate fast and living polymerization of various allene monomers with high regioselectivity. rsc.org

| Polymerization Technique | Monomer Example | Catalyst System | Key Finding |

| Living Polymerization | Diazoacetates | Ni(II) complexes with phosphine (B1218219) ligands | Controlled synthesis of polycarbenes and block copolymers. nih.govresearchgate.net |

| Living Polymerization | Allenes | Ni(II) with Ming-Phos ligand | Highly 2,3-selective and fast polymerization. rsc.org |

| ATRP | Methyl Methacrylate | Supported NiBr2/TPP | Controlled polymerization with low polydispersity. rsc.org |

| RAFT Polymerization | Methacrylate-nickel complex | Standard RAFT agents | Synthesis of side-chain metallopolymers. researchgate.net |

Precursor for Advanced Nickel-Containing Materials

Organometallic compounds are frequently used as precursors for the synthesis of inorganic materials. This compound, with its organic carboxylate ligand, can be thermally or chemically decomposed to yield nickel-based materials with controlled morphology and composition.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. nih.gov Nickel-based MOFs have garnered significant attention for applications in catalysis, gas storage, and energy storage due to nickel's low cost, abundance, and favorable electrochemical properties. nih.govresearchgate.net

The synthesis of Ni-MOFs typically involves the reaction of a nickel salt with a polytopic organic linker under solvothermal or hydrothermal conditions. mdpi.com The choice of the metal precursor plays a critical role in the crystallization kinetics and the final properties of the MOF. rsc.org While simple salts like nickel chloride or nitrate are common, nickel carboxylates like this compound can also serve as the metal source. The neononanoate ligand can be displaced by the multitopic organic linker that forms the framework structure. The use of different precursors can influence the morphology and purity of the resulting MOF. mdpi.com For instance, researchers have successfully synthesized 2D nickel-MOF nanoplates using a one-pot hydrothermal reaction, demonstrating that the synthetic approach can control the material's dimensions. researchgate.net

Chemical Vapor Deposition (CVD) and the related Atomic Layer Deposition (ALD) are powerful techniques for fabricating high-quality thin films for electronics and other applications. These processes require volatile precursor compounds that can be transported in the gas phase to a substrate surface, where they decompose or react to form the desired film.

Nickel compounds, including organometallics, are used as precursors for depositing nickel-containing films, such as metallic nickel, nickel silicide, or nickel oxide (NiO). google.com A suitable precursor for CVD or ALD should have a relatively low melting point and a high vapor pressure to ensure easy and controlled delivery to the reaction chamber. google.com this compound, as a metal-organic compound, could potentially serve as such a precursor. The thermal decomposition of the neononanoate ligand would leave behind a nickel-containing deposit. For example, various organometallic nickel sources have been used to deposit NiO thin films at relatively low temperatures. researchgate.netmdpi.com NiO thin films are of interest for applications in gas sensors, battery electrodes, and electrochromic devices. researchgate.netmdpi.com

Nickel-based nanomaterials are highly promising for energy storage applications due to their excellent electrochemical properties. This compound can serve as a precursor for the synthesis of these advanced materials through methods like thermal decomposition, hydrothermal synthesis, or sol-gel processes.

Supercapacitors: Supercapacitors are energy storage devices valued for their high power density and long cycle life. espublisher.com Nickel oxide (NiO) and other nickel-based materials are excellent candidates for pseudocapacitor electrodes due to their high theoretical capacitance and redox activity. researchgate.netresearchgate.net Various synthesis methods, including hydrothermal techniques and spray pyrolysis, have been used to create NiO nanomaterials from different nickel precursors. espublisher.comresearchgate.net The morphology and surface area of the resulting NiO nanoparticles significantly impact their performance as supercapacitor electrodes. researchgate.net For example, Ni nanoparticles successfully synthesized on Ni foam delivered a high specific capacitance, attributed to the uniform deposition providing abundant active sites for Faradaic reactions. nih.gov

Battery Components: Nickel is a critical component in the cathodes of many modern rechargeable batteries, particularly lithium-ion (Li-ion) batteries. nickelinstitute.orgnanografi.com Nickel-containing cathodes, such as Nickel Manganese Cobalt (NMC) and Nickel Cobalt Aluminium (NCA), offer high energy density and greater storage capacity at a lower cost. nickelinstitute.orgnickelinstitute.org The use of nickel in these batteries allows for a longer range in electric vehicles. nickelinstitute.org this compound can be used as a precursor in the synthesis of these complex cathode materials. Furthermore, nickel-based MOFs have been explored as anode materials for Li-ion batteries, with some composites showing high reversible capacities and good cycling stability. mdpi.com

| Application | Material | Precursor Type | Key Performance Metric |

| Supercapacitors | NiO Nanoparticles | Nickel Salts (e.g., Acetate (B1210297), Nitrate) | Specific Capacitance: 132 Fg⁻¹ in KOH electrolyte. researchgate.net |

| Supercapacitors | Ni Nanoparticles on Ni Foam | Nickel Salts | Specific Capacitance: 3862 F g⁻¹ at 5 A g⁻¹. nih.gov |

| Li-ion Battery Cathode | NMC, NCA | Nickel Salts | High energy density and storage capacity. nickelinstitute.orgtno.nl |

| Li-ion Battery Anode | Nickel Fumarate MOF/rGO | Nickel Acetate | Reversible capacity > 800 mAh g⁻¹. mdpi.com |

Application in Electrochromic Devices

This compound is utilized as a precursor material in the fabrication of electrochromic devices, primarily through its conversion into nickel oxide (NiO) thin films. These NiO films serve as the active anodic electrochromic layer, meaning they change color upon oxidation. The use of nickel carboxylate precursors like this compound in solution-based deposition techniques, such as sol-gel and spin-coating, offers a cost-effective and scalable method for producing these functional films.

The process generally involves dissolving this compound in a suitable solvent to create a coating solution. This solution is then deposited onto a transparent conductive substrate, such as indium tin oxide (ITO) coated glass. Following deposition, a thermal annealing step is crucial. This heat treatment decomposes the this compound, removing the organic nonanoate ligands and leaving behind a thin film of nickel oxide. The properties of the final NiO film, including its morphology, crystallinity, and, consequently, its electrochromic performance, are highly dependent on the parameters of this annealing process.

The electrochromic functionality of the resulting NiO film stems from the reversible oxidation and reduction of nickel ions within its structure. The fundamental mechanism involves the modulation of the material's optical properties through electrochemical processes. In its transparent, or bleached state, the nickel is primarily in the +2 oxidation state (Ni²⁺). When an anodic potential is applied, Ni²⁺ is oxidized to Ni³⁺, a process accompanied by the intercalation of anions (like OH⁻) or the de-intercalation of cations (like Li⁺) from an electrolyte to maintain charge neutrality. This transformation to Ni³⁺ results in the film changing to a colored, typically brownish-black, state. Reversing the potential reduces the Ni³⁺ back to Ni²⁺, returning the film to its transparent state.

NiO (transparent) + xM⁺ + xe⁻ ↔ MₓNiO (colored)

Where M⁺ represents a cation from the electrolyte, such as Li⁺.

Research into nickel oxide thin films derived from various precursors provides insight into the performance metrics that can be expected. These metrics are crucial for evaluating the suitability of the material for applications like smart windows, anti-glare mirrors, and displays. Key performance indicators include the degree of optical modulation, the speed of switching between the colored and bleached states, and the coloration efficiency.

Table 1: Performance Characteristics of a WO₃/NiO Electrochromic Device

| Parameter | Value | Wavelength (nm) |

| Optical Modulation (ΔT) | 46% | 633 |

| Coloration Time | 3.1 s | 633 |

| Bleaching Time | 4.6 s | 633 |

| Reversibility after 2500 cycles | 93% of initial ΔT | 633 |

This table presents data for a complementary electrochromic device, highlighting the performance achievable with nickel oxide as the anodic layer.

Further research has focused on enhancing the performance of NiO films by doping them with other metals. For instance, doping with tungsten has been shown to significantly improve the optical modulation compared to pure NiO, without compromising the switching speed.

Table 2: Comparison of Pure and W-doped NiO Films and Devices

| Film/Device | Parameter | Value |

| Film Performance | ||

| Pure NiO Film | Optical Modulation | 33.8% |

| W-doped NiO Film | Optical Modulation | 52.7% |

| W-doped NiO Film | Coloration Time | 8.8 s |

| W-doped NiO Film | Bleaching Time | 7.2 s |

| Device Performance | ||

| All-solid-state ECD with W-NiO | Average Transmittance Modulation | 48.5% (at 450-850 nm) |

This table illustrates the impact of doping on the electrochromic properties of the nickel oxide layer and the performance of a complete solid-state device.

The use of this compound as a precursor for these advanced NiO films provides a viable route to high-performance electrochromic devices, with ongoing research aimed at further optimizing their efficiency, durability, and switching characteristics for various technological applications.

Theoretical and Computational Chemistry Studies of Nickel 2+ Neononanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Typically, Ni(II) complexes can adopt various geometries, including octahedral and square-planar configurations, which are often close in energy. ua.esacademicjournals.org DFT calculations can accurately predict the ground-state geometry by minimizing the system's energy. For instance, in a hypothetical octahedral complex of Nickel(2+) neononanoate with water molecules as co-ligands, DFT would optimize the positions of the neononanoate and water ligands around the central Ni(II) ion. Studies on similar Ni(II) aqua complexes have shown that DFT can predict Ni-O bond lengths with good accuracy, often slightly longer than experimental values. universepg.com

Beyond geometry, DFT provides a detailed picture of the electronic structure. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the complex's reactivity and electronic properties. ua.es The energy gap between the HOMO and LUMO is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule. Natural Bond Orbital (NBO) analysis, often performed as a post-processing step, can reveal the charge distribution, showing the partial charge on the nickel atom and the extent of charge transfer from the neononanoate ligands. universepg.com

Table 1: Representative DFT-Calculated Structural Parameters for Ni(II) Complexes

| Complex Type | Coordination Geometry | Basis Set/Functional | Calculated Ni-O Bond Length (Å) | Calculated Ni-N Bond Length (Å) | Reference |

|---|---|---|---|---|---|

| [Ni(H₂O)₆]²⁺ | Octahedral | B3PW91/6-311G(d,p) | 2.103 | N/A | universepg.com |

| [Ni(PLSC)(H₂O)₃]²⁺ | Octahedral | B3LYP/LanL2DZ | 2.078 (aliph), 2.128 (arom) | 2.078 | mdpi.com |

| [Ni(L)₂] | Distorted Octahedral | B3LYP/Gaussian09 | ~2.03 | ~2.09 | niscpr.res.in |

| Cs₂Ni(SeO₄)₂·4H₂O | Octahedral | B3LYP/AUG-CC-PVTZ | ~2.07 - 2.12 | N/A | uctm.edu |

Note: This table presents data from various Ni(II) complexes to illustrate typical computational results. "L" represents a Schiff base ligand, "PLSC" is a pyridoxal-semicarbazone ligand.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. chemrxiv.org An MD simulation of this compound would model the interactions between the complex and a large number of solvent molecules (e.g., water, toluene, or methanol) over time, providing insights into its solution-phase structure and dynamics. mdpi.commdpi.com

A key area of investigation for a surfactant-like molecule such as this compound would be its aggregation behavior. MD simulations can predict whether the molecules remain solvated individually, form small aggregates, or assemble into larger structures like reverse micelles, depending on the solvent and concentration. These simulations track the trajectories of all atoms, allowing for the calculation of structural properties like the radial distribution function (RDF). The RDF between the Ni(II) center and solvent atoms can reveal the structure and stability of the first and second solvation shells. researchgate.net Studies on the hydration of the Ni²⁺ ion have shown a very stable first hydration shell, typically consisting of six water molecules in an octahedral arrangement. researchgate.net

Furthermore, MD simulations can elucidate the dynamics of the system. For instance, they can be used to calculate the diffusion coefficient of the complex in a given solvent and to study the kinetics of ligand exchange processes, where solvent molecules might exchange with the coordinated neononanoate ligands. Force-field parameters, which describe the potential energy of the system, are crucial for accurate MD simulations and can be specifically developed for Ni(II) ions to reproduce experimental thermodynamic and kinetic data. nih.gov

Computational Modeling of Reaction Pathways and Energy Barriers in Catalysis

Nickel complexes are widely used as catalysts in various organic reactions, such as cross-coupling and hydrogenation. nih.govnih.gov Computational modeling, primarily using DFT, is an indispensable tool for elucidating the mechanisms of these catalytic reactions and understanding the role of the catalyst. mdpi.comresearchgate.net For this compound, these studies could explore its potential catalytic activity.

A typical computational study of a catalytic cycle involves identifying all plausible intermediates and transition states. diva-portal.org For each step in the proposed mechanism—such as oxidative addition, transmetalation, or reductive elimination—the geometries of the reactant, transition state, and product are optimized. mdpi.com Vibrational frequency calculations are then performed to confirm that the optimized structures correspond to energy minima (intermediates) or first-order saddle points (transition states) on the potential energy surface.

Table 2: Example of Calculated Activation Energies in Ni-Catalyzed Reactions

| Reaction Type | Catalytic Step | System | Calculated Activation Barrier (kJ/mol) | Computational Method | Reference |

|---|---|---|---|---|---|

| CO₂ Methanation | H₂CO* Dissociation | Ni(110) surface | ~75 | DFT | nih.gov |

| CO₂ Methanation | HCOO* C-O Scission | Ni(211) surface | 167 | DFT | nih.gov |

| Cross-Coupling | Oxidative Addition (Concerted) | Ni⁰ + Aryl Bromide | Not specified (pathway explored) | DFT | mdpi.com |

| Water-Gas Shift | CO + OH → COOH | Ni(100) surface | 60 | DFT | diva-portal.org |

Note: This table provides examples from different Ni-catalyzed systems to illustrate the type of data generated.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which serves as a powerful means to validate theoretical models and interpret experimental spectra. nih.gov Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption (UV-Vis) spectra of transition metal complexes. niscpr.res.inrsc.org

For this compound, TD-DFT calculations would yield the excitation energies and oscillator strengths of electronic transitions. mdpi.com This allows for the assignment of observed absorption bands to specific transitions, such as d-d transitions localized on the Ni(II) ion or ligand-to-metal charge transfer (LMCT) transitions. ua.esnih.gov For typical octahedral Ni(II) complexes, weak d-d transitions are expected in the visible or near-infrared region. mdpi.com Comparing the calculated spectrum with the experimental one helps to confirm the coordination geometry of the complex in solution. researchgate.net